molecular formula C8H7N3O B13896541 1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde

Cat. No.: B13896541
M. Wt: 161.16 g/mol
InChI Key: WQYANWVRGZJWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a heterocyclic organic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a methyl group at the 1-position and a carbaldehyde moiety at the 7-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials research.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-methylpyrazolo[4,3-c]pyridine-7-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-11-8-6(4-10-11)2-9-3-7(8)5-12/h2-5H,1H3

InChI Key

WQYANWVRGZJWHK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2C=N1)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde typically involves the construction of the pyrazolopyridine core followed by functionalization at specific positions. One common synthetic route starts with the formation of the pyrazole ring, which is then fused with a pyridine ring.

Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Key Attributes :

  • Molecular Formula : C₈H₇N₃O (calculated based on structural analogs).
  • Molecular Weight : ~161.16 g/mol (derived from substitution patterns in ).
  • Core Structure : Pyrazolo[4,3-c]pyridine, a bicyclic system with nitrogen atoms at positions 1 and 3 of the pyrazole ring fused to a pyridine ring.

Structural and Functional Group Variations

3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
  • Molecular Formula : C₇H₄ClN₃O .
  • Molecular Weight : 181.58 g/mol .
  • Key Differences :
    • Substitution at position 3 with chlorine instead of a methyl group.
    • The electron-withdrawing Cl substituent increases electrophilicity at the aldehyde group compared to the methylated analog.
    • Higher molecular weight due to chlorine’s atomic mass.
  • Safety : Classified as hazardous, requiring stringent handling protocols (e.g., inhalation precautions) .
1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde
  • Molecular Formula: C₇H₆N₂O (inferred from nomenclature in ).
  • Molecular Weight : ~134.13 g/mol.
  • Key Differences: Pyrrolo[2,3-c]pyridine core replaces pyrazolo[4,3-c]pyridine, substituting a pyrrole ring (one nitrogen) for the pyrazole ring (two nitrogens).
  • Commercial Availability : High cost (e.g., €1,382/g) suggests complex synthesis .
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride
  • Molecular Formula : C₇H₁₀ClN₅ (derived from ).
  • Molecular Weight : 184.62 g/mol .
  • Key Differences :
    • Substitution at position 3 with an amine group (-NH₂) instead of chlorine or aldehyde.
    • The amine group enhances nucleophilicity, contrasting with the electrophilic aldehyde in the target compound.

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Impact
1-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde C₈H₇N₃O 161.16 1-CH₃, 7-CHO Moderate lipophilicity; aldehyde reactivity
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde C₇H₄ClN₃O 181.58 3-Cl, 7-CHO Increased electrophilicity; higher toxicity
1H-Pyrrolo[2,3-c]pyridine-7-carbaldehyde C₇H₆N₂O 134.13 7-CHO Reduced nitrogen content; altered solubility
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine HCl C₇H₁₀ClN₅ 184.62 1-CH₃, 3-NH₂·HCl Enhanced nucleophilicity; pharmaceutical use

Electronic and Reactivity Profiles

  • The aldehyde at position 7 is reactive in condensation reactions (e.g., forming Schiff bases).
  • 3-Chloro Analog :

    • Chlorine’s electron-withdrawing effect increases the electrophilicity of the aldehyde, accelerating reactions like nucleophilic addition but raising toxicity risks .
  • Pyrrolo Analog :

    • The absence of a second nitrogen in the fused ring reduces polarity, likely increasing lipid solubility compared to pyrazolo derivatives .

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